molecular formula C19H16O6 B12900842 Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate

Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate

Cat. No.: B12900842
M. Wt: 340.3 g/mol
InChI Key: SHCBTULFMVELTJ-UHFFFAOYSA-N
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Description

Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate is a complex organic compound that features a benzofuran ring and an acetoxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the one-pot reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinones.

    Reduction: Reduction reactions can target the acetoxy group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the acetoxy-methoxyphenyl group can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuran ring and an acetoxy-methoxyphenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

1-benzofuran-6-yl 2-(2-acetyloxy-4-methoxyphenyl)acetate

InChI

InChI=1S/C19H16O6/c1-12(20)24-18-10-15(22-2)5-4-14(18)9-19(21)25-16-6-3-13-7-8-23-17(13)11-16/h3-8,10-11H,9H2,1-2H3

InChI Key

SHCBTULFMVELTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)OC)CC(=O)OC2=CC3=C(C=C2)C=CO3

Origin of Product

United States

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